Glenvastatin (HR 780) Exhibits 10-Fold Higher In Vitro Potency Than Mevinolin (Lovastatin) for Inhibition of Cholesterol Biosynthesis in Hep G2 Cells
In a direct head-to-head comparison performed in the human hepatoma Hep G2 cell line, glenvastatin (HR 780) inhibited cholesterol biosynthesis with an IC50 of 13 nM, whereas mevinolin (lovastatin)—the prototypical statin—yielded an IC50 of 130 nM under identical assay conditions [1]. This represents an approximately 10-fold greater inhibitory potency at the intact-cell level for glenvastatin.
| Evidence Dimension | Inhibition of cholesterol biosynthesis in Hep G2 cells |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | Mevinolin (lovastatin): IC50 = 130 nM |
| Quantified Difference | 10-fold higher potency (13 nM vs. 130 nM) |
| Conditions | Hep G2 human hepatoma cell line; cholesterol biosynthesis inhibition assay (Kramer et al., 1994) |
Why This Matters
This 10-fold cellular potency advantage over the prototypical statin mevinolin makes glenvastatin a high-sensitivity tool compound for in vitro cholesterol metabolism studies where maximal HMG-CoA reductase inhibition at low incubation concentrations is required.
- [1] Kramer, W.; Wess, G.; Enhsen, A.; Bock, K.; Falk, E.; Hoffmann, A.; Neckermann, G.; Gantz, D.; Schulz, S.; Nickau, L.; et al. Bile acid derived HMG-CoA reductase inhibitors. Biochimica et Biophysica Acta, 1994, 1227(3), 137–154. View Source
